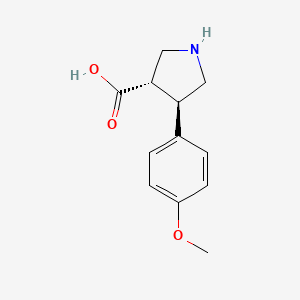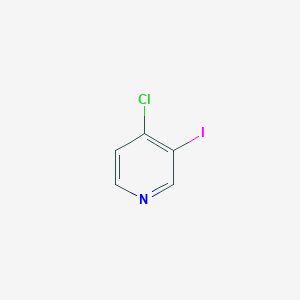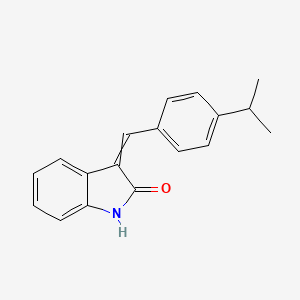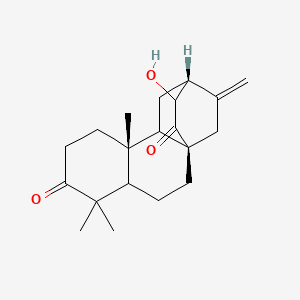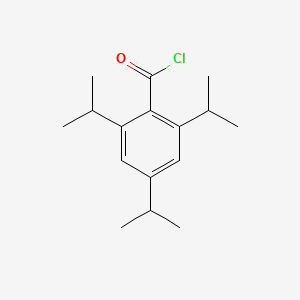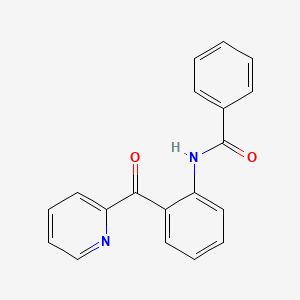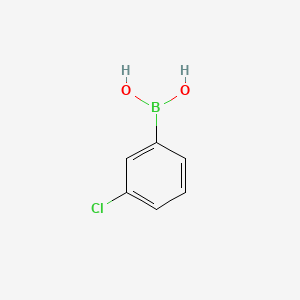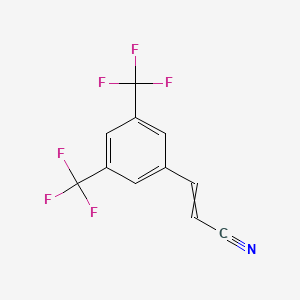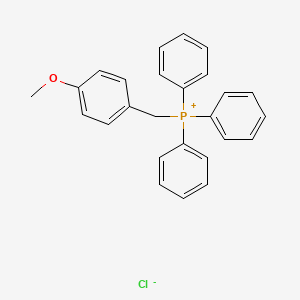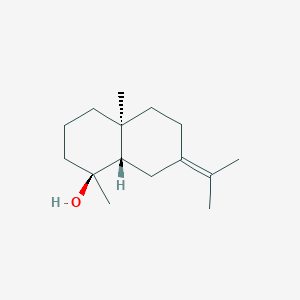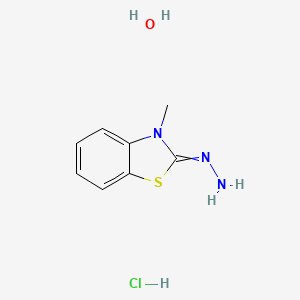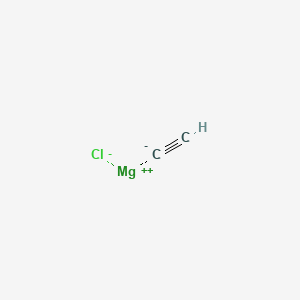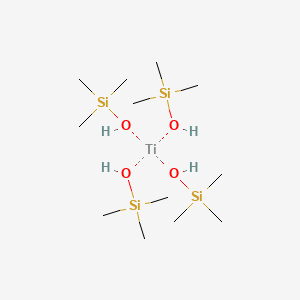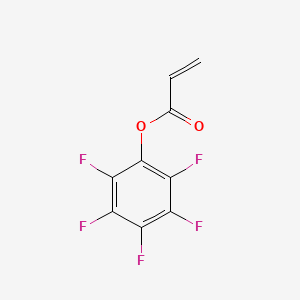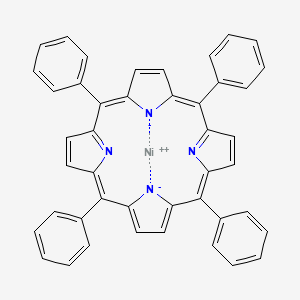
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is an organometallic compound with the chemical formula C44H28N4Ni. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline form and is known for its stability and solubility in organic solvents like benzene and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While the compound can be synthesized in the laboratory, it is also commercially available, eliminating the need for individual synthesis in many cases. The industrial production methods are similar to laboratory synthesis but are scaled up to meet commercial demands .
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to coordinate with different ligands and its redox-active nature .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and organic peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like pyridine and imidazole can substitute at the nickel center under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) complexes, while reduction typically results in nickel(I) species .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic photovoltaic devices and other electronic materials.
Wirkmechanismus
The mechanism by which 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
- Iron(III) meso-tetraphenylporphine chloride
- Cobalt(II) meso-tetraphenylporphine
- Zinc(II) meso-tetraphenylporphine
Comparison: 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is unique due to its specific redox properties and stability. While similar compounds like Iron(III) meso-tetraphenylporphine chloride and Cobalt(II) meso-tetraphenylporphine also exhibit catalytic activity, 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) is often preferred for its superior stability and solubility in organic solvents .
Eigenschaften
Molekularformel |
C44H28N4Ni |
|---|---|
Molekulargewicht |
671.4 g/mol |
IUPAC-Name |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI-Schlüssel |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Piktogramme |
Irritant |
Synonyme |
nickel tetraphenylporphyrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


